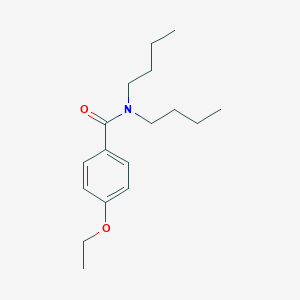![molecular formula C14H19N3O B250632 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide, also known as BIA or Benzimidazole Acetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling pathways. This compound has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in lab experiments is its high purity and stability. This makes it easier to control the concentration of the compound and ensure reproducibility of results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, there is potential for the development of this compound derivatives with improved solubility and potency. Overall, the study of this compound has the potential to contribute to the development of new treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide involves the reaction of 1H-benzimidazole-2-carboxylic acid with 3-methyl-1-butanol in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been found to be efficient and yields a high purity of the compound.
Applications De Recherche Scientifique
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anticancer agent. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-9(2)8-13(15-10(3)18)14-16-11-6-4-5-7-12(11)17-14/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
NAQTUSJOIRQDLC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
SMILES canonique |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)



![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)




